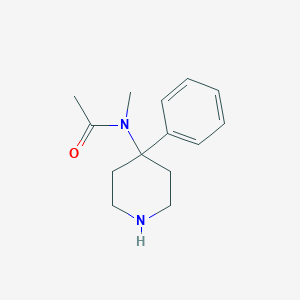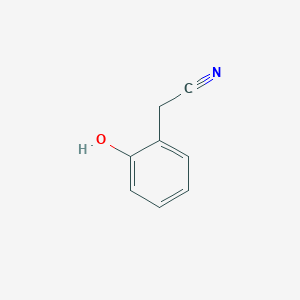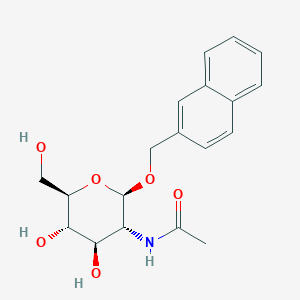
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a compound that was synthesized by the condensation of 4-bromo-benzaldehyde with nitro-ethane . It possesses a trans configuration .
Molecular Structure Analysis
The dihedral angle between the benzene ring and the mean plane of the double bond in this compound is 7.31° . The crystal structure is stabilized by short inter-molecular Br⋯O contacts .Aplicaciones Científicas De Investigación
Synthesis and Utility in Supramolecular Chemistry
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, due to its structural components, may not have direct mentions in literature under this specific name but can be related to research involving brominated aromatic compounds and their applications in chemistry. Benzene-1,3,5-tricarboxamide (BTA), a compound with a benzene core modified with various functional groups, exemplifies the utility of benzene derivatives in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs underlines the potential of structurally related compounds, like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, in similar applications (Cantekin, de Greef, & Palmans, 2012).
Role in Organic Synthesis
The study of 1,2-oxazines, 1,2-benzoxazines, and related compounds provides insight into the chemical behavior and synthetic utility of nitro and bromo-functionalized benzene derivatives. Such compounds can be synthesized via cyclization reactions involving nitrosopent-1-en-4-ones, highlighting the potential of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in synthesizing cyclic compounds and their applications in creating electrophilic entities or chiral synthons for further chemical transformations (Sainsbury, 1991).
Environmental and Analytical Chemistry Applications
The detection of benzene derivatives in environmental and biological matrices emphasizes the importance of understanding the stability, degradation, and transformation products of compounds like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Analytical strategies using chromatography and mass spectrometry for the determination of benzene derivatives, such as S-phenylmercapturic acid, underscore the relevance of these compounds in environmental and occupational health studies. This analytical focus aids in assessing exposure and potential toxicological impacts, highlighting the necessity for detailed study of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene and related compounds (Gonçalves et al., 2017).
Toxicology and Risk Assessment
Research on the genotoxicity of nitrosoureas provides a framework for understanding the potential health risks associated with exposure to nitro and bromo-functionalized aromatic compounds. The potent mutagenicity observed in various test systems from viruses to mammalian germ cells, and the induction of tumors in mammals, underscores the need for careful handling and risk assessment of compounds with structural similarities to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. These studies inform safety protocols and risk assessments for researchers working with such chemicals (Shibuya & Morimoto, 1993).
Propiedades
IUPAC Name |
1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNVSMWCPXES-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)




![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)



